molecular formula C28H35NO4 B6061626 2-[2-(3,4-DIETHOXYPHENYL)-1-[(2-PHENYLETHYL)AMINO]ETHYLIDENE]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE

2-[2-(3,4-DIETHOXYPHENYL)-1-[(2-PHENYLETHYL)AMINO]ETHYLIDENE]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE

Cat. No.: B6061626
M. Wt: 449.6 g/mol
InChI Key: PYXASOVNELSQPI-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIETHOXYPHENYL)-1-[(2-PHENYLETHYL)AMINO]ETHYLIDENE]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that includes a cyclohexane ring, phenyl groups, and various functional groups

Properties

IUPAC Name

2-[C-[(3,4-diethoxyphenyl)methyl]-N-(2-phenylethyl)carbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35NO4/c1-5-32-25-13-12-21(17-26(25)33-6-2)16-22(29-15-14-20-10-8-7-9-11-20)27-23(30)18-28(3,4)19-24(27)31/h7-13,17,30H,5-6,14-16,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXASOVNELSQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=NCCC2=CC=CC=C2)C3=C(CC(CC3=O)(C)C)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)-1-[(2-PHENYLETHYL)AMINO]ETHYLIDENE]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE typically involves multiple steps, starting with the preparation of the core cyclohexane structure. This is followed by the introduction of the phenyl and ethylidene groups through a series of reactions, including alkylation, amination, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-DIETHOXYPHENYL)-1-[(2-PHENYLETHYL)AMINO]ETHYLIDENE]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(3,4-DIETHOXYPHENYL)-1-[(2-PHENYLETHYL)AMINO]ETHYLIDENE]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)-1-[(2-PHENYLETHYL)AMINO]ETHYLIDENE]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.

    2-Methoxyphenyl isocyanate: Another compound with a similar phenyl group but different reactivity and applications.

Uniqueness

2-[2-(3,4-DIETHOXYPHENYL)-1-[(2-PHENYLETHYL)AMINO]ETHYLIDENE]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

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